Methyl 3-chloro-4-methylcarbanilate
Overview
Description
Methyl 3-chloro-4-methylcarbanilate: is an organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.634 g/mol . It is a derivative of carbanilic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-methylcarbanilate can be synthesized through several methods. One common route involves the reaction of 3-chloro-4-methylphenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-methylcarbanilate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .
Hydrolysis: Acidic or basic conditions using or .
Oxidation: Oxidizing agents such as or .
Major Products:
Nucleophilic substitution: Products include substituted carbanilates.
Hydrolysis: The major product is .
Oxidation: The major product is .
Scientific Research Applications
Methyl 3-chloro-4-methylcarbanilate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-methylcarbanilate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
- Methyl 3-chloro-4-nitrocarbanilate
- Methyl 3-chloro-4-aminocarbanilate
- Methyl 3-chloro-4-hydroxycarbanilate
Comparison: Methyl 3-chloro-4-methylcarbanilate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, compared to its analogs with different substituents.
Properties
IUPAC Name |
methyl N-(3-chloro-4-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURFKMPDWGGSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176667 | |
Record name | Methyl 3-chloro-4-methylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22133-20-6 | |
Record name | Methyl 3-chloro-4-methylcarbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022133206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-chloro-4-methylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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